1-(Pyridin-2-ylmethyl)cyclobutanamine dihydrochloride is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring attached to a cyclobutanamine moiety. Its molecular formula is C10H15Cl2N2, and it is recognized for its potential applications in various fields, including chemistry, biology, and medicine. The compound is primarily utilized as a building block in organic synthesis and as a reagent in chemical reactions.
This compound is classified under amines and heterocyclic compounds due to the presence of both the cyclobutane ring and the pyridine moiety. It can be sourced from various chemical suppliers specializing in fine chemicals and research reagents. The compound's unique structure allows it to participate in diverse chemical reactions, making it valuable for synthetic chemistry.
The synthesis of 1-(Pyridin-2-ylmethyl)cyclobutanamine dihydrochloride typically involves several key steps:
The molecular structure of 1-(Pyridin-2-ylmethyl)cyclobutanamine dihydrochloride can be described as follows:
1-(Pyridin-2-ylmethyl)cyclobutanamine dihydrochloride participates in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-(Pyridin-2-ylmethyl)cyclobutanamine dihydrochloride involves its interaction with specific biological targets:
Research into the specific pathways and targets affected by this compound is ongoing, with studies focusing on its role in drug development and potential medicinal applications.
1-(Pyridin-2-ylmethyl)cyclobutanamine dihydrochloride has several scientific uses:
The structural core of 1-(pyridin-2-ylmethyl)cyclobutanamine dihydrochloride integrates two pharmacologically significant motifs: a basic cyclobutylamine and a pyridinylmethyl linker. This hybrid architecture leverages conformational constraints to enhance target binding and physicochemical properties. Key optimization strategies include:
Ring Strain and Bond Angles: The cyclobutane ring introduces significant angle strain (≈26 kcal/mol), which elevates energy states and enhances reactivity compared to larger cycloalkanes. This strain promotes stronger electrostatic interactions with biological targets. Crystallographic studies of analogous pyridine-containing hybrids (e.g., 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine) reveal dihedral angles between heterocycles of 6.20(2)°, indicating near-planar conformations that facilitate π-stacking [1]. Such precise spatial arrangements are engineered into the pyridine-cyclobutane linkage to optimize binding pocket complementarity.
Protonation States and Solubility: The dihydrochloride salt form (as seen in structurally similar compounds like O-pyridin-3-ylmethyl-hydroxylamine dihydrochloride) ensures protonation of both the cyclobutylamine nitrogen and pyridine nitrogen under physiological conditions. This dual protonation enhances aqueous solubility—critical for bioavailability—while maintaining membrane permeability [2] [8]. Molecular weight analysis confirms the salt adds minimal bulk (MW increase: ~72 g/mol for 2HCl), preserving drug-like properties (MW of free base: ~177 g/mol).
Linker Flexibility Control: The methylene bridge (–CH2–) between cyclobutane and pyridine balances rotational freedom and conformational restriction. This allows the hybrid to adapt to binding sites without excessive entropy loss. Comparative studies of N-methyl-N-(pyridin-3-ylmethyl)glycine dihydrochloride demonstrate that sp3 linkers improve metabolic stability over rigid sp2 connectors [8].
Table 1: Structural Metrics of Cyclobutanamine-Pyridine Hybrids
Parameter | Value | Biological Implication |
---|---|---|
Cyclobutane strain energy | 26.3 kcal/mol | Enhanced binding kinetics |
Pyridine pKa (protonated) | ~4.8 (pyridinium) | Salt formation; solubility enhancement |
Dihedral angle flexibility | ±30° rotation at –CH2– linker | Target adaptability without entropy penalty |
The cyclobutanamine-pyridine scaffold exhibits structural parallels with established kinase inhibitor pharmacophores, particularly in exploiting heterocycle positioning and three-dimensional geometry:
Bioisosteric Replacements: Analogous to pyrazolo[1,5-a]pyrimidine kinase inhibitors, the pyridine ring in 1-(pyridin-2-ylmethyl)cyclobutanamine serves as a hydrogen-bond acceptor. In optimized inhibitors, bioisosteric substitutions (e.g., replacing amides with 1,2,4-triazoles) improve potency by 4-fold in CSNK2A2 inhibition while maintaining heterocycle geometry [3]. The pyridinyl nitrogen mimics carbonyl interactions with catalytic lysine residues (e.g., Lys68 in CSNK2A1), positioning the cyclobutylamine to occupy adjacent hydrophobic pockets.
Selectivity via Steric Constraints: The cyclobutane ring’s smaller footprint (vs. cyclohexane or phenyl) enables selective kinase inhibition by avoiding bulky gatekeeper residues. This mirrors pteridinone-based PI3K-C2α inhibitors where meta-substituted aryl groups achieve >100-fold selectivity over related kinases [9]. For cyclobutanamine hybrids, the strained ring’s puckered conformation sterically blocks binding to off-target kinases like PYK2, akin to FAK inhibitors exploiting ortho-substituted pyridines [7].
Table 2: Kinase Inhibitor Analogues with Structural Similarities
Scaffold | Kinase Target | Structural Feature Utilized | Potency (IC₅₀) |
---|---|---|---|
Pyrazolo[1,5-a]pyrimidine | CSNK2A2 | 1,2,4-Triazole bioisostere | 0.125 µM [3] |
Pteridinone | PI3K-C2α | meta-Alkylphenyl upper arm | 0.50 µM [9] |
Aminoimidazo[1,2-a]pyridine | CDK2 | Planar heterocycle stacking with hinge | <0.1 µM [10] |
Cyclobutanamine-pyridine | Theoretical targets | Strained ring + pyridine vector | Pending assay |
Design Implications
The synergy between pyridine’s hydrogen-bond capability and cyclobutane’s stereochemical diversity creates a versatile scaffold for ATP-competitive kinase inhibition. Future optimization may explore:
These strategies position 1-(pyridin-2-ylmethyl)cyclobutanamine dihydrochloride as a promising scaffold for selective kinase modulator development, leveraging strain-enhanced reactivity and precise heterocyclic positioning.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2